((S)-2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl)dichloropalladium

Catalog No.
S1796053
CAS No.
115826-95-4
M.F
C44H32Cl2P2Pd
M. Wt
800
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
((S)-2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl)d...

CAS Number

115826-95-4

Product Name

((S)-2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl)dichloropalladium

IUPAC Name

dichloropalladium;[1-(2-diphenylphosphanylnaphthalen-1-yl)naphthalen-2-yl]-diphenylphosphane

Molecular Formula

C44H32Cl2P2Pd

Molecular Weight

800

InChI

InChI=1S/C44H32P2.2ClH.Pd/c1-5-19-35(20-6-1)45(36-21-7-2-8-22-36)41-31-29-33-17-13-15-27-39(33)43(41)44-40-28-16-14-18-34(40)30-32-42(44)46(37-23-9-3-10-24-37)38-25-11-4-12-26-38;;;/h1-32H;2*1H;/q;;;+2/p-2

SMILES

C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=C(C4=CC=CC=C4C=C3)C5=C(C=CC6=CC=CC=C65)P(C7=CC=CC=C7)C8=CC=CC=C8.Cl[Pd]Cl

Enantioselective Catalysis

S-BINAP-PdCl2 is a chiral catalyst, meaning it has a non-superimposable mirror image. This chirality allows it to differentiate between starting materials that are mirror images of each other (enantiomers). In many organic reactions, the product can be formed as a mixture of both enantiomers. S-BINAP-PdCl2 can selectively promote the formation of one enantiomer over the other, leading to higher enantiomeric purity of the desired product. This is crucial in the development of pharmaceuticals and other biologically active molecules, where only one enantiomer may have the desired therapeutic effect [].

Here are some examples of enantioselective reactions catalyzed by S-BINAP-PdCl2:

  • Enantioselective allylation: This reaction allows for the introduction of an allyl group (C3H5) to a carbon-carbon double bond in a stereoselective manner [].
  • Asymmetric hydrogenation: S-BINAP-PdCl2 can be used to reduce a carbon-carbon double bond and form a single enantiomer of the corresponding alkane [].
  • Suzuki-Miyaura coupling: This reaction allows for the formation of carbon-carbon bonds between two different organic fragments in an enantioselective way [].

The compound ((S)-2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl)dichloropalladium is a bimetallic complex that features a palladium center coordinated with a chiral ligand derived from binaphthyl. This compound is notable for its role in catalysis, particularly in cross-coupling reactions such as the Suzuki and Heck reactions, which are pivotal in organic synthesis for forming carbon-carbon bonds. The presence of the chiral bisphosphine ligand enhances the enantioselectivity of these reactions, making it valuable in the synthesis of chiral molecules.

Involving this compound are catalytic processes in organic synthesis. Specifically, it acts as a catalyst in:

  • Suzuki Coupling Reaction: This reaction involves the coupling of boronic acids with aryl halides to form biaryl compounds.
  • Heck Reaction: In this reaction, alkenes react with aryl halides in the presence of a base to form substituted alkenes.

Both reactions benefit from the unique electronic and steric properties imparted by the bisphosphine ligand, facilitating the formation of C–C bonds under mild conditions.

The synthesis of ((S)-2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl)dichloropalladium typically involves several steps:

  • Preparation of Bisphosphine Ligand: The chiral ligand is synthesized from 1,1'-binaphthyl through reactions that introduce diphenylphosphine groups at the 2 and 2' positions.
  • Formation of Palladium Complex: The bisphosphine ligand is then reacted with a palladium precursor (such as palladium(II) chloride) under an inert atmosphere to form the dichloropalladium complex.
  • Purification: The resulting complex is purified using techniques such as recrystallization or chromatography.

The primary applications of ((S)-2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl)dichloropalladium are in:

  • Asymmetric Synthesis: It is widely used in asymmetric synthesis to produce chiral compounds that are essential in pharmaceuticals and agrochemicals.
  • Catalysis: Its role as a catalyst in cross-coupling reactions allows for the efficient construction of complex organic molecules.

Interaction studies involving this compound often focus on its catalytic efficiency and selectivity in various reactions. Research has shown that modifications to the ligand structure can significantly influence both the reactivity and selectivity of palladium-catalyzed processes. Additionally, studies may explore how changes in reaction conditions (such as temperature and solvent) affect its performance as a catalyst

Similar compounds include other palladium complexes with different ligands that also serve as catalysts in organic synthesis. A comparison highlights their unique aspects:

Compound NameLigand TypeCatalytic ApplicationUnique Features
Bis(triphenylphosphine)palladium(II) chlorideTriphenylphosphineCross-coupling reactionsLess sterically hindered than bisphosphine ligands
(R)-BINAP-palladium(II) dichlorideChiral bisphosphineAsymmetric synthesisHigh enantioselectivity due to chirality
(S)-Phanephos-palladium(II) dichlorideChiral bisphosphineAsymmetric catalysisGreater stability under air compared to others

The uniqueness of ((S)-2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl)dichloropalladium lies in its specific chiral environment provided by the binaphthyl backbone, which enhances its ability to facilitate asymmetric transformations more effectively than many other palladium complexes.

This comprehensive overview underscores the significance of ((S)-2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl)dichloropalladium in both synthetic chemistry and potential biological applications while highlighting its unique properties compared to similar compounds.

Dates

Modify: 2023-08-15

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